molecular formula C24H25N5O3 B2464930 4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922845-86-1

4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2464930
CAS RN: 922845-86-1
M. Wt: 431.496
InChI Key: NXXXUNBQTXEUQN-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a pyrazolopyrimidine moiety. Benzamides are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry . Pyrazolopyrimidines are a type of heterocyclic aromatic organic compound, which also have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, an ethoxy group, and a pyrazolopyrimidine group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzamides can undergo reactions such as hydrolysis, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds, including pyrazolo[3,4-d]pyrimidine derivatives, were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activities

Research on benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives revealed significant anti-influenza A virus activities, specifically against bird flu influenza (H5N1). This highlights their potential in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).

Anti-Tumor Agents

A study demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine and related derivatives as effective anti-tumor agents. These compounds showed significant effects on mouse tumor model cancer cell lines, indicating their potential in cancer treatment (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial Activity

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed their antimicrobial properties. This study synthesized various derivatives and tested them against different microbial strains, showcasing their effectiveness in combating microbial infections (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Cytotoxic Activity

Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the development of potential cancer therapies (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

Mode of Action

It has been suggested that the compound exhibits substantial antiviral activity . This suggests that it may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Result of Action

The compound has been found to exhibit substantial antiviral activity . This suggests that it may inhibit viral replication, leading to a decrease in viral load. The exact molecular and cellular effects, however, are still under investigation.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s generally advisable to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its physical and chemical properties .

properties

IUPAC Name

4-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-32-20-10-8-19(9-11-20)23(30)25-12-13-29-22-21(14-27-29)24(31)28(16-26-22)15-18-6-4-17(2)5-7-18/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXXUNBQTXEUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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